

Protocol for Solution-Phase Peptide Synthesis Using Z-Thr(tBu)-OH

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Compound of Interest

Compound Name: Z-Thr(tBu)-OH

Cat. No.: B12819322

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Abstract

This application note details the robust handling and utilization of N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine (**Z-Thr(tBu)-OH**) in solution-phase peptide synthesis. The Z (Cbz) and tBu protecting groups provide a highly effective orthogonal protection scheme: the N-terminal Z group is removed via catalytic hydrogenolysis (leaving the side chain intact), while the side-chain tBu ether is removed only by acidolysis at the final stage. This orthogonality is critical for synthesizing threonine-containing peptides without side-chain branching or acylation.

Material Science & Properties

Z-Thr(tBu)-OH is a sterically hindered,

-branched amino acid derivative. Due to the lipophilicity of the Z-group and the tBu ether, it exhibits excellent solubility in organic solvents (DCM, EtOAc), making it ideal for solution-phase chemistry.

Property	Specification	Notes
Formula		Free Acid MW: 309.36 g/mol
Appearance	White powder or oil	Often supplied as DCHA salt (MW ~490.7) for stability.
Solubility	High in EtOAc, DCM, DMF	Insoluble in water.
Stability	Store at +2°C to +8°C	Hygroscopic; store under inert gas.
Orthogonality	Z-Group: Base stable, Acid stable (mild), -labile.tBu-Group: Base stable, -stable, Acid labile (TFA).[1][2]	Allows N-terminal extension while protecting the -hydroxyl.

Pre-Synthesis Preparation: DCHA Salt Conversion

CRITICAL STEP: Commercial **Z-Thr(tBu)-OH** is frequently supplied as a dicyclohexylamine (DCHA) salt to ensure crystallinity and shelf stability. The DCHA amine must be removed before coupling to prevent it from competing with the amino component or causing racemization.

Protocol: Salt to Free Acid Conversion

Reagents: Ethyl Acetate (EtOAc), 10% Potassium Hydrogen Sulfate (

) or 5% Citric Acid, Brine.

- Suspension: Suspend the **Z-Thr(tBu)-OH**·DCHA salt (1.0 equiv) in EtOAc (10 mL per gram of salt).
- Acid Wash: Transfer to a separatory funnel. Add 10% aqueous (approx. 1.2 equiv relative to DCHA).[3] Shake vigorously until the solid dissolves and two clear layers form.
 - Mechanism:[4][5][6] The acid protonates the DCHA, rendering it water-soluble (

), while the **Z-Thr(tBu)-OH** free acid remains in the organic layer.

- Separation: Drain the aqueous layer (contains DCHA).
- Wash: Wash the organic layer twice with water and once with saturated brine.
- Drying: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
- Result: The resulting oil or foam is the reactive free acid, ready for coupling.

Strategic Planning: The Coupling Cycle

For solution-phase synthesis involving sterically hindered amino acids like Threonine, we utilize the EDC/HOBt activation method. This method is preferred over DCC because the urea byproduct of EDC is water-soluble, allowing it to be removed simply by washing, avoiding the filtration issues associated with DCU.

Step 3.1: Activation and Coupling

Reagents:

- Carboxyl Component: **Z-Thr(tBu)-OH** (Free acid, 1.0 - 1.2 equiv)
- Amine Component: H-Peptide-OR (1.0 equiv)
- Activator: EDC[6][7][8][9]·HCl (1.2 equiv)
- Additive: HOBt (anhydrous, 1.2 equiv) or Oxyma Pure (for higher racemization suppression)
- Base: NMM (N-methylmorpholine) or DIPEA (2.0 - 2.5 equiv)
- Solvent: DCM or DMF (if solubility is an issue)

Procedure:

- Dissolution: Dissolve the Amino Component (H-Peptide-OR) and **Z-Thr(tBu)-OH** in DCM at 0°C.

- Activation: Add HOBt and allow to stir for 5 minutes. Then add EDC·HCl.
- Basification: Add NMM dropwise. Maintain pH ~8 (check with wet pH paper above the liquid).
 - Note: Keep the reaction at 0°C for the first hour to minimize racemization of the sensitive Threonine
-center.
- Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of amine) or HPLC.

Step 3.2: Work-up (The Standard Wash)

Solution-phase synthesis relies on liquid-liquid extraction to purify the intermediate.

- Dilution: Dilute the reaction mixture with excess EtOAc (ethyl acetate).
- Acid Wash (Removes Amine/EDC): Wash 2x with 10% Citric Acid or 5%
.
- Base Wash (Removes Acid/HOBt): Wash 2x with 5%
(saturated sodium bicarbonate).
- Neutral Wash: Wash 1x with Water, 1x with Brine.
- Isolation: Dry over
, filter, and evaporate.

Deprotection Protocols

Scenario A: N-Terminal Elongation (Removal of Z-Group)

To extend the peptide chain, remove the Z-group. The tBu group remains stable, protecting the side chain.

Method: Catalytic Hydrogenolysis

- Solvent: Dissolve the peptide in MeOH or EtOAc.
- Catalyst: Add 10% Pd/C (5-10% by weight of peptide).
- Atmosphere: Sparge with
gas (balloon pressure is sufficient). Stir vigorously for 2–4 hours.
- Work-up: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
 - Result: H-Thr(tBu)-Peptide-OR (Free amine).

Scenario B: Final Global Deprotection (Removal of tBu)

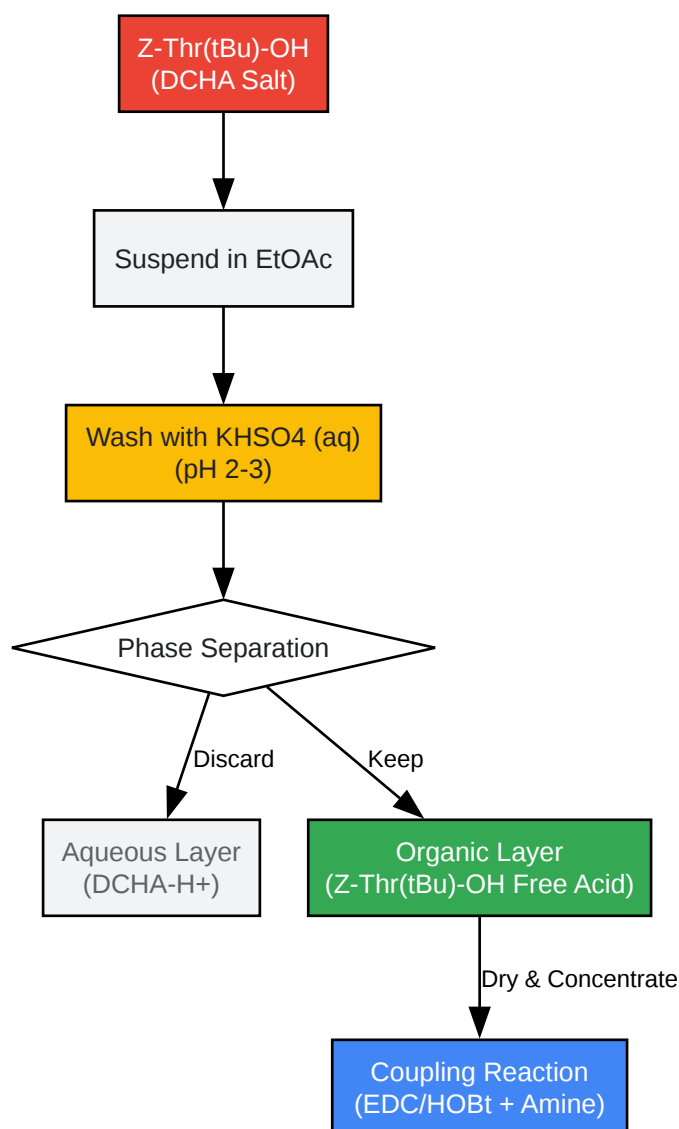
Performed only after the full peptide sequence is assembled.

Method: Acidolysis

- Cocktail: TFA / DCM (1:1 v/v). Optional: Add TIS (Triisopropylsilane) (2.5%) as a scavenger if Trp/Met/Cys are present.
- Reaction: Stir at room temperature for 1–2 hours.
- Work-up: Evaporate TFA under nitrogen flow. Precipitate the peptide by adding cold Diethyl Ether.

Visualization of Workflows

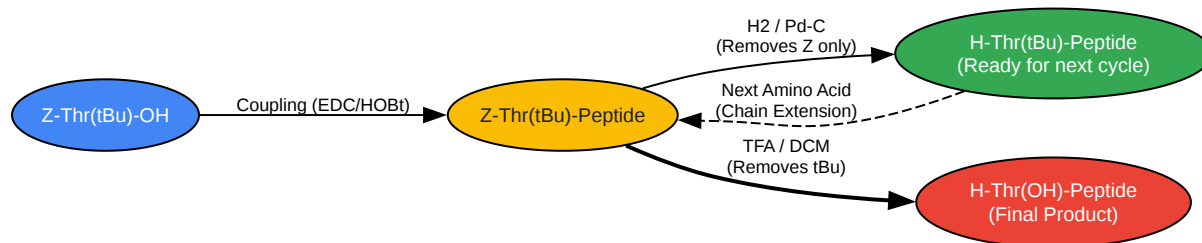
Diagram 1: DCHA Salt Conversion & Coupling Logic



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Caption: Workflow for converting the stable DCHA salt into the reactive free acid form prior to coupling.

Diagram 2: Orthogonal Protection Cycle



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Caption: The orthogonal cycle showing Z-removal for chain extension vs. TFA cleavage for side-chain deprotection.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	DCHA salt not removed.	Ensure Step 2 (Salt Conversion) is performed.[3][6] DCHA neutralizes the activation if left in.
Racemization	High temperature or excess base.	Perform activation at 0°C. Use Oxyma Pure instead of HOBT. Use exactly 1.0 equiv of base if using salts.
Emulsion	EDC urea byproduct.[7][9]	Ensure the aqueous wash layers are sufficiently acidic/basic to break emulsions. Add brine.
Incomplete Z-Removal	Poisoned Catalyst.	Ensure the peptide is free of sulfur (Met, Cys) or use fresh Pd/C.

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